N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine
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Overview
Description
N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Quinazolinamine Derivatives
These compounds have been synthesized for potential medicinal applications. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, a related compound, was optimized for potential biological activities in medicine (Ouyang et al., 2016).
Analgesic and Anti-inflammatory Properties
Compounds with the quinazolin-4-one structure, similar to N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine, have been reported to exhibit significant analgesic and anti-inflammatory activities. This suggests their potential in developing new pain and inflammation management drugs (Alagarsamy & Murugesan, 2007; Alagarsamy et al., 2011).
Antihypertensive and Diuretic Effects
- Potential as Antihypertensive Agents: Some quinazoline derivatives have shown promising results as antihypertensive and diuretic agents. This suggests the potential of N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine in similar applications (Rahman et al., 2014).
Antitumor and Anticancer Activity
Inhibition of Tumor Growth
Some quinazolinamine derivatives have been investigated for their role in inhibiting tumor growth, indicating the potential of N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine in oncology research (Gui-ping, 2012).
VEGFR-2 Inhibition in Tumor Angiogenesis
Certain quinazolinamine derivatives have shown efficacy in inhibiting VEGFR-2, a key receptor in tumor angiogenesis, suggesting similar potential applications for N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine (Samén et al., 2009).
Other Applications
H1-Antihistaminic Agents
Some quinazolinamines have been developed as H1-antihistaminic agents, which could be a potential area of application for N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine (Alagarsamy et al., 2009).
Biosensors and Chemosensors
Quinazoline derivatives have been used in the development of biosensors and chemosensors, suggesting potential applications in analytical chemistry and diagnostics (Mukherjee et al., 2014).
properties
Product Name |
N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine |
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Molecular Formula |
C21H16N4O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O3/c1-28-17-11-9-15(10-12-17)22-21-18-7-2-3-8-19(18)23-20(24-21)14-5-4-6-16(13-14)25(26)27/h2-13H,1H3,(H,22,23,24) |
InChI Key |
XWHWBTQJSCDVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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